molecular formula C9H8Cl3NO2 B5717590 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide CAS No. 4257-81-2

2,2,2-trichloro-N-(4-methoxyphenyl)acetamide

Cat. No.: B5717590
CAS No.: 4257-81-2
M. Wt: 268.5 g/mol
InChI Key: IFSVHMNTIRKVCD-UHFFFAOYSA-N
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Description

Contextualization of 2,2,2-Trichloroacetamides in Organic Chemistry

The 2,2,2-trichloroacetamide (B3429180) functional group is a valuable moiety in organic synthesis. The presence of the three chlorine atoms on the alpha-carbon significantly influences the electronic properties of the amide group, making the carbonyl carbon highly electrophilic and the trichloromethyl group a good leaving group in certain reactions.

Trichloroacetamides are utilized as precursors in the synthesis of a variety of nitrogen-containing heterocycles, such as lactams, through radical cyclization reactions. researchgate.netrsc.org They also serve as important intermediates in the production of various organic compounds, including pharmaceuticals and pesticides. chemicalbook.com The reactivity of the trichloromethyl group allows for its participation in atom transfer radical cyclization (ATRC) reactions, providing pathways to complex molecular architectures. Furthermore, N-substituted trichloroacetamides can act as blocked isocyanates, which can be converted to ureas and carbamates through base-catalyzed condensation with amines and alcohols, respectively. nih.gov

The synthesis of trichloroacetamides can be achieved through various methods, including the reaction of amines with trichloroacetyl chloride or hexachloroacetone. lookchem.comnih.gov A more recent approach involves the photo-on-demand trichloroacetylation of amines with tetrachloroethylene, which undergoes photochemical oxidation to generate trichloroacetyl chloride in situ. nih.govacs.org This method is applicable to a wide range of amines, including those with low nucleophilicity. nih.gov

Overview of N-(4-Methoxyphenyl)acetamide Derivatives in Academic Inquiry

Derivatives of N-(4-methoxyphenyl)acetamide, also known as methacetin, are a class of compounds that have been extensively studied for their biological activities. iucr.org The parent compound, N-(4-methoxyphenyl)acetamide, was historically investigated for its antipyretic and analgesic properties. iucr.org The methoxy (B1213986) group on the phenyl ring is a key structural feature that can be metabolically O-dealkylated to produce the active metabolite, N-(4-hydroxyphenyl)acetamide (acetaminophen). iucr.org

Contemporary research focuses on synthesizing and evaluating novel derivatives for a range of therapeutic applications. For instance, researchers have synthesized dithiocarbamate (B8719985) and thioanhydride derivatives of N-(4-methoxyphenyl)acetamide and investigated their antifungal and antibacterial properties against phytopathogens. researchgate.netchemjournal.kz These studies have identified compounds with significant fungicidal activity, highlighting the potential for developing new agrochemicals. researchgate.netchemjournal.kz

Furthermore, other derivatives have been synthesized and characterized for their potential applications in materials science and medicinal chemistry. iucr.orgresearchgate.netresearchgate.net The structural framework of N-(4-methoxyphenyl)acetamide provides a versatile scaffold for chemical modification to explore new bioactive molecules and functional materials. iucr.org

Rationale for Comprehensive Research on 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide

The rationale for focused research on this compound stems from the combined structural features of the trichloroacetamide (B1219227) and N-(4-methoxyphenyl)acetamide moieties. This unique combination suggests potential for novel applications in both agrochemistry and medicinal chemistry.

The presence of the trichloroacetamide group is known to impart herbicidal activity to molecules. lookchem.com Specifically, this compound is known to be an effective herbicide, particularly against grassy weeds. lookchem.com Its mode of action is believed to involve the inhibition of acetohydroxyacid synthase, a crucial enzyme for plant growth. lookchem.com

Simultaneously, the N-(4-methoxyphenyl)acetamide portion of the molecule is a well-established pharmacophore with a history of analgesic and antipyretic activity, and its derivatives are explored for antimicrobial properties. iucr.orgresearchgate.netchemjournal.kz The investigation of this compound allows researchers to explore the synergistic or unique biological effects that arise from the conjunction of these two important chemical scaffolds.

Detailed research findings on this specific compound are limited in publicly accessible literature, indicating that it is an area ripe for further academic and industrial exploration. Comprehensive studies are warranted to fully elucidate its chemical properties, biological activity spectrum, and potential for development into new, useful products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8Cl3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IFSVHMNTIRKVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962566
Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
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Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4257-81-2
Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
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Record name p-Acetanisidide, 2,2,2-trichloro-
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Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
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Record name 4'-METHOXY-2,2,2-TRICHLOROACETANILIDE
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Synthetic Methodologies for 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide and Its Derivatives

Direct Acylation Routes to 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide

Direct acylation is a common and straightforward approach for the synthesis of amides. This involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride.

Chloroformylating agents, such as phosgene (COCl₂) or its safer liquid equivalent, triphosgene, are powerful reagents in organic synthesis. While not the most common route for simple amidation, they can be used to activate amines. The reaction of an aniline (B41778), such as 4-methoxyaniline, with phosgene typically leads to the formation of an isocyanate (4-methoxyphenyl isocyanate). This highly reactive intermediate can then be subjected to further reactions to yield the desired acetamide (B32628), although this is a less direct path. Alternatively, under specific conditions, these reagents can facilitate acylation reactions, but they are more frequently employed for the synthesis of ureas, carbamates, and isocyanates.

The most conventional and widely used method for synthesizing this compound is the direct N-acylation of 4-methoxyaniline (p-anisidine) with a trichloroacetylating agent. This reaction is typically carried out using trichloroacetyl chloride or trichloroacetic anhydride. The reaction of acid halides with amines is often vigorous and exothermic, necessitating controlled conditions.

The general procedure involves dissolving 4-methoxyaniline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Trichloroacetyl chloride is then added, typically at a reduced temperature, to control the reaction rate. chemicalbook.com A study detailed a method for synthesizing N-substituted trichloroacetamides (NTCAs) by the in situ generation of trichloroacetyl chloride from tetrachloroethylene (TCE) through photo-oxidation. nih.govkobe-u.ac.jp This generated acyl chloride then reacts with an amine present in the solution. While this method was shown to be less efficient for aniline itself due to oxidation, it was effective for fluorine-substituted anilines. kobe-u.ac.jp

Analogous reactions using chloroacetyl chloride are well-documented and proceed under similar conditions. For example, 2-chloro-N-(4-methoxyphenyl)acetamide has been synthesized by reacting p-methoxyaniline with chloroacetyl chloride in acetone, using a base like triethylamine or potassium carbonate. chemicalbook.comresearchgate.net

Table 1: Examples of Direct Acylation Reactions for N-(methoxyphenyl)acetamides
Amine PrecursorAcylating AgentBase/SolventProductReference
p-methoxyanilineChloroacetyl chlorideTriethylamine / Acetone2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net
3-Chloro-4-methoxyanilineChloroacetyl chloridePotassium Carbonate / Acetone2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide chemicalbook.com
Aniline HCl SaltTrichloroacetyl chloride (from TCE)Tetrachloroethylene (photochemical)N-phenyl-2,2,2-trichloroacetamide nih.gov

Indirect Synthetic Pathways

Indirect routes offer alternative strategies for constructing the trichloroacetamide (B1219227) moiety, often leveraging powerful named reactions or building upon existing molecular frameworks.

A significant indirect method for the synthesis of trichloroacetamides is the Overman rearrangement. This reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide. wikipedia.orgorganic-chemistry.org The process begins with the reaction of an allylic alcohol with trichloroacetonitrile in the presence of a base to form the key trichloroacetimidate intermediate. nrochemistry.comyoutube.com This intermediate then undergoes a concerted, thermal, or metal-catalyzed rearrangement through a six-membered chair-like transition state to yield the final N-allyl trichloroacetamide. organic-chemistry.orgyoutube.com

The key steps in the Overman Rearrangement are:

Imidate Formation: An allylic alcohol reacts with trichloroacetonitrile, typically with a catalytic amount of a base like DBU or sodium hydride, to form an allylic trichloroacetimidate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The imidate undergoes rearrangement upon heating or in the presence of a Lewis acid catalyst (e.g., Hg(II) or Pd(II) salts), resulting in a 1,3-transposition of the alcohol and amine functionalities. wikipedia.orgorganic-chemistry.org

While the Overman rearrangement is primarily known for allylic systems, the fundamental transformation of a trichloroacetimidate to a trichloroacetamide has been extended to other systems, such as benzylic imidates, providing a pathway to benzylic trichloroacetamides. syr.edu This rearrangement serves as a powerful method for accessing the trichloroacetamide functional group under specific structural contexts.

C-amidoalkylation is a method for forming C-C bonds, where an N-acyliminium ion intermediate reacts with a nucleophile. This strategy is typically used to introduce an amidoalkyl group onto another molecule, rather than to form the primary acetamide itself. In the context of functionalized acetamides, a precursor containing a trichloroacetamide moiety can be used as the amidoalkylating agent to synthesize more complex derivatives.

For instance, N-(1-hydroxy-2,2,2-trichloroethyl)amides can act as stable precursors for N-acyliminium ions. These can then react with aromatic compounds in an electrophilic substitution reaction to yield C-amidoalkylated products. This strategy allows for the attachment of a (trichloroacetamido)ethyl group to an aromatic ring, thus creating a highly functionalized derivative starting from a simpler acetamide.

Another indirect approach involves the synthesis and subsequent modification of a precursor molecule. This can be achieved in two primary ways: by modifying the aniline precursor before acylation or by derivatizing the fully formed acetamide.

Catalyst-Mediated and Green Chemistry Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the development of methods that are not only efficient but also environmentally benign. This section explores catalyst-mediated reactions, particularly those employing phase transfer catalysis, and green chemistry approaches that minimize or eliminate the use of hazardous solvents.

Exploration of Phase Transfer Catalysis in Amide Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. dalalinstitute.comcrdeepjournal.org This methodology is particularly valuable in organic synthesis for enhancing reaction rates, improving yields, and enabling the use of milder reaction conditions. crdeepjournal.orgbiomedres.us The core principle involves a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium salt, which transports a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgoperachem.com

In the context of amide synthesis, PTC can be effectively used for N-alkylation and related reactions. crdeepjournal.org The catalyst forms a lipophilic ion pair with the nucleophile (e.g., an anion of a deprotonated amide or an incoming nucleophile reacting with a haloacetamide), making it soluble in the organic solvent where it can react with the electrophilic substrate. dalalinstitute.comoperachem.com This avoids the need for harsh bases or anhydrous conditions often required in traditional methods. crdeepjournal.orgacsgcipr.org

A relevant example is the synthesis of a derivative from 2-chloro-N-(4-methoxyphenyl)acetamide. In this procedure, the reaction between 2-chloro-N-(4-methoxyphenyl)acetamide and sodium methacrylate (B99206) is successfully mediated by a phase transfer catalyst system. researchgate.net The use of triethylbenzylammonium chloride (TEBAC) in conjunction with sodium iodide (NaI) in 1,4-dioxane (B91453) facilitates the nucleophilic substitution, leading to the product in high yield. researchgate.net

Interactive Data Table 1: PTC-Mediated Synthesis of a 2-Chloro-N-(4-methoxyphenyl)acetamide Derivative **

ParameterDetails
Reactants 2-chloro-N-(4-methoxyphenyl)acetamide, Sodium methacrylate
Catalyst System Triethylbenzylammonium chloride (TEBAC), Sodium Iodide (NaI)
Solvent 1,4-Dioxane
Temperature 85 °C (Reflux)
Reaction Time 30 hours
Yield 83%

This table summarizes the experimental conditions for the synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, a derivative of the target compound, using phase transfer catalysis. researchgate.net

Solvent-Free or Environmentally Benign Reaction Conditions

Green chemistry principles encourage the reduction or elimination of solvents, which are often a major source of chemical waste. humanjournals.com Solvent-free synthesis, conducted by grinding solid reactants or heating a mixture of reactants in the absence of a solvent, represents an ideal green approach. researchgate.net Such methods can lead to higher efficiency, shorter reaction times, and simplified product isolation. ijarsct.co.in

For the synthesis of N-aryl acetamides, several green protocols have been developed. These include microwave-assisted acylations, which can provide quantitative yields in minutes without any catalyst by directly reacting an aniline with glacial acetic acid. ijarsct.co.in Another approach involves using sunlight as a sustainable energy source for N-acetylation of anilines, employing a Lewis acid catalyst like MgSO₄ for high selectivity and excellent yields. rsc.orgresearchgate.net While not explicitly documented for this compound, these principles are broadly applicable to the acylation of anilines. For instance, the acetylation of various anilines has been achieved under solvent-free conditions or in environmentally benign solvents like water. humanjournals.comias.ac.in

Interactive Data Table 2: Green Synthesis Protocol for N-Acetylation of Aniline **

ParameterDetails
Reactants Aniline, Acetic anhydride
Catalyst None
Solvent Water
Temperature Room Temperature
Reaction Time ~5 minutes
Yield 92% (Crude)

This table presents a representative green chemistry approach for the synthesis of acetanilide, demonstrating the potential for solvent-free or water-based systems in related amide syntheses. ias.ac.in

Stereoselective and Asymmetric Synthesis of Chiral Analogs

The synthesis of chiral molecules, where one enantiomer is produced in preference to the other, is a cornerstone of modern pharmaceutical and materials science. uwindsor.canih.gov Asymmetric synthesis aims to create stereogenic centers with a high degree of control, measured by the enantiomeric excess (ee). du.ac.inddugu.ac.in This is crucial as different enantiomers of a compound can have vastly different biological activities. nih.gov

For analogs of this compound, stereoselectivity can be introduced through various methods, including the use of chiral catalysts. Chiral phase-transfer catalysis, for example, employs chiral quaternary ammonium salts derived from natural alkaloids (like Cinchona alkaloids) to direct the stereochemical outcome of a reaction. acs.orgphasetransfer.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comunimi.it This strategy has been successfully applied to a range of reactions, including alkylations and Michael additions, to produce enantioenriched products. acs.orgrcsi.com

A powerful strategy for synthesizing chiral trichloroacetamide analogs involves the asymmetric rearrangement of allylic trichloroacetimidates. This method allows for the conversion of an achiral unit into a chiral one with high enantioselectivity. uwindsor.ca In a notable example, an achiral (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester undergoes a rearrangement reaction in the presence of a specific chiral palladium-cobalt complex catalyst, (S)-COP-Cl. This process yields the corresponding chiral (S)-2,2,2-trichloro-N-(1-propylallyl)acetamide with excellent yield and high enantiomeric excess.

Interactive Data Table 3: Asymmetric Synthesis of a Chiral Trichloroacetamide Analog **

ParameterDetails
Reactant (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester
Product (S)-2,2,2-trichloro-N-(1-propylallyl)acetamide
Catalyst (S)-COP-Cl (Di-μ-chlorobis[η⁵-(S)-(pR)-2-(2'-(4'-isopropyl)oxazolinylcycloentadienyl, 1-C, 3'-N))-(η⁴-tetraphenylcyclo-butadiene)cobalt]dipalladium)
Solvent Methylene chloride
Yield 97%
Enantiomeric Excess (ee) 94%

This table outlines the key parameters for the stereoselective synthesis of a chiral analog of a trichloroacetamide via catalyst-mediated asymmetric rearrangement.

In-depth Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Publicly Accessible Databases

A thorough investigation into the advanced spectroscopic and crystallographic properties of the chemical compound this compound has revealed a lack of publicly available single-crystal X-ray diffraction data. Consequently, a detailed analysis according to the specified research outline cannot be provided at this time.

Extensive searches for experimental data pertaining to the precise molecular conformation, intermolecular interactions, and crystal packing architecture of this compound have not yielded a specific crystallographic study for this compound. While research is available for structurally analogous compounds, such as the monochlorinated variant 2-chloro-N-(4-methoxyphenyl)acetamide, the strict requirement to focus solely on the title compound prevents the extrapolation of this data.

The requested analysis, including the elucidation of torsion angles, characterization of hydrogen and halogen bonding, description of supramolecular assembly, and a quantitative Hirshfeld surface analysis, is entirely dependent on the availability of a solved crystal structure. Without this foundational data, any attempt to generate the specified article would be speculative and not meet the required standards of scientific accuracy.

Therefore, the detailed sections and subsections outlined for the article—from single-crystal X-ray diffraction analysis to the quantitative contributions of intermolecular contacts—cannot be completed. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required before a scientifically rigorous article on its solid-state properties can be composed.

Advanced Spectroscopic and Crystallographic Investigations of 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

C—H⋯π and Other Non-Covalent Interactions

Detailed crystallographic studies determining the three-dimensional structure of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide have not been reported in the available scientific literature. Consequently, there is no published data on the specific C—H⋯π and other non-covalent interactions, such as hydrogen bonds or halogen bonds, that govern its crystal packing. The geometry, distances, and angles of such interactions remain uncharacterized.

Computational and Theoretical Studies of 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, offering insights that complement experimental findings. The primary methods employed for a molecule like 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide would be Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) calculations.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.govyoutube.com It is used to determine the electronic structure by calculating the electron density of a molecule. For acetamide (B32628) derivatives, DFT methods are widely used to predict active sites and correlate molecular properties with biological activity. researchgate.net A typical DFT study of this compound would involve a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with density functional approaches to provide reliable results for organic molecules. nih.govresearchgate.net Such calculations yield crucial information on the total energy, charge distribution, and orbital energies, which are fundamental to understanding the molecule's stability and electronic properties. xisdxjxsu.asia

The Hartree-Fock (HF) method is a fundamental ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data. wikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org While HF theory does not fully account for electron correlation, making it generally less accurate for absolute energies than modern DFT methods, it serves as a crucial starting point for more advanced calculations (post-Hartree-Fock methods). aip.orgacs.org For aromatic amides, HF calculations are valuable for determining molecular orbitals, electrostatic potentials, and atomic charges, providing a baseline understanding of the molecule's electronic characteristics. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org For a molecule containing elements like C, H, N, O, and Cl, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with lone pairs and pi-systems. researchgate.net

A thorough computational study would typically involve comparing results from different functionals (e.g., B3LYP, PBE0, M06-2X) and various basis sets to ensure the reliability of the calculated properties and to find a balance between accuracy and computational expense. qjoest.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is known as geometry optimization. storion.ru Using methods like DFT or HF, the calculation iteratively adjusts the positions of the atoms to find a geometry that corresponds to the lowest energy on the potential energy surface. mdpi.comwayne.edu For a flexible molecule like this compound, which has rotatable bonds, this process is crucial. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's shape. Conformational analysis would also be performed to identify different stable conformers and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data is for illustrative purposes to demonstrate the output of a geometry optimization calculation, as specific published data for this compound is not available.)

ParameterBond/AngleIllustrative Value
Bond LengthC=O1.23 Å
Bond LengthN-C (amide)1.35 Å
Bond LengthC-CCl31.78 Å
Bond AngleO=C-N122°
Dihedral AngleC-N-C(aryl)-C(aryl)35°

Prediction and Interpretation of Vibrational Frequencies and Atomic Charges

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. esisresearch.orgumich.edu These theoretical spectra can be compared with experimental data to confirm the structure. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O bond, the N-H bond, or the bending of the C-Cl bonds. bu.eduresearchgate.net

Additionally, these calculations provide information on atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis), which describe the distribution of electron density across the molecule. researchgate.net This is vital for understanding intermolecular interactions and identifying reactive sites.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments (Note: This table is illustrative. Specific calculated frequencies for the title compound are not available in the searched literature.)

Vibrational ModeIllustrative Calculated Frequency (cm⁻¹)Assignment
ν(N-H)3450N-H stretch
ν(C=O)1710Carbonyl stretch
ν(C-Cl) asym850Asymmetric C-Cl stretch
ν(C-O-C)1250Aryl-ether stretch

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating regions prone to nucleophilic attack. xisdxjxsu.asia

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excited and thus more reactive. researchgate.netnih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 3: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: The values below are hypothetical examples to illustrate the type of data obtained from a HOMO-LUMO analysis, as specific data for the title compound is not available.)

ParameterIllustrative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Chemical Potential (μ)-3.85 eV
Global Hardness (η)2.65 eV
Global Electrophilicity Index (ω)2.79 eV

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis is a theoretical method used to study charge transfer and intramolecular interactions. It analyzes the electron density of a molecule in terms of localized bonds and lone pairs, providing a picture of the bonding framework. For this compound, an NBO analysis would be expected to quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent groups. This would reveal the extent of resonance stabilization within the molecule.

Molecular Electrostatic Potential (MEP) Mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the amide proton, highlighting their potential for hydrogen bonding.

Simulations of Intermolecular Interactions and Crystal Lattice Energy

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational simulations are instrumental in understanding these interactions and predicting the crystal packing and lattice energy. Although specific simulation data for the crystal lattice energy of this compound is not provided in the available search results, the types of interactions that would be significant can be inferred.

Intermolecular Interactions: The structure of this compound suggests the presence of several key intermolecular interactions that would be the focus of simulation studies. These include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), the methoxy (B1213986) oxygen, and potentially the chlorine atoms can act as acceptors.

Halogen Bonding: The three chlorine atoms of the trichloromethyl group could participate in halogen bonding with electronegative atoms on neighboring molecules.

π-π Stacking: The presence of the methoxyphenyl ring allows for potential π-π stacking interactions between aromatic rings of adjacent molecules.

Crystal Lattice Energy: The crystal lattice energy is the energy released when gaseous ions form a solid crystal. Computational methods, such as those based on atom-atom potentials or more sophisticated quantum mechanical approaches, can be used to calculate this value. A calculated lattice energy would provide a quantitative measure of the stability of the crystal structure of this compound, arising from the sum of all the aforementioned intermolecular interactions.

While detailed, published computational studies specifically targeting this compound are scarce, the theoretical frameworks of NBO, MEP, and intermolecular interaction simulations provide a clear path for future research to uncover the nuanced electronic and structural properties of this compound.

Mechanistic Aspects of Chemical Transformations Involving 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide

Reaction Kinetics and Transition State Analysis of Derivatization Reactions

Detailed kinetic studies and transition state analyses for derivatization reactions starting directly from 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide are not extensively documented. However, insights can be drawn from related N-aryl acetamide (B32628) transformations. The reactivity of the amide bond and the trichloromethyl group is central to its derivatization. Nucleophilic substitution reactions, where the chlorine atoms of the trichloromethyl group are displaced, or reactions involving the amide nitrogen, are plausible pathways.

Mechanistic Pathways of Amide Rearrangements

The study of amide rearrangements provides a pathway to novel molecular structures. For trichloroacetamides, a notable transformation is the Overman rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide (B1219227). youtube.comorganic-chemistry.org While this does not directly involve this compound as a starting material, it highlights a key rearrangement pathway for the trichloroacetamide functional group. The mechanism is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state. organic-chemistry.org

Another relevant transformation is the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides, which can occur under thermal conditions or with Lewis acid catalysis. nih.gov Crossover experiments involving labeled glycosyl trichloroacetimidate donors have shown that the formation of trichloroacetamide side products can occur through an intermolecular aglycon transfer mechanism rather than a direct intramolecular rearrangement. nih.gov Specific studies detailing the rearrangement of the N-(4-methoxyphenyl) group in the target compound are scarce, but such transformations would likely involve complex bond migrations influenced by the electronic properties of the substituted aryl ring.

Role of Electronic and Steric Effects in Reactivity

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its key functional groups.

Electronic Effects : The molecule features a strong dichotomy of electronic influences.

The trichloromethyl group (-CCl₃) is powerfully electron-withdrawing due to the high electronegativity of the three chlorine atoms. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. It also increases the acidity of the N-H proton.

The 4-methoxy group (-OCH₃) on the phenyl ring is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the phenyl ring and can influence the reactivity of the amide nitrogen.

Steric Effects :

The bulky trichloromethyl group creates significant steric hindrance around the amide functionality. This can impede the approach of large nucleophiles or reagents to the carbonyl carbon or the amide nitrogen.

Studies on related N-aryl acetamides show that substituents on the aryl ring can cause the acetamido group to twist out of the plane of the ring, affecting conjugation and reactivity. nih.gov For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamido group is twisted 25.4 (5)° relative to the phenyl ring. nih.gov This conformational arrangement, influenced by both steric and electronic factors (like intramolecular hydrogen bonding), plays a crucial role in determining the molecule's interaction with other reactants. nih.gov

Functional GroupEffectInfluence on Reactivity
Trichloromethyl (-CCl₃)Strongly Electron-Withdrawing, Sterically BulkyIncreases electrophilicity of carbonyl carbon; hinders nucleophilic attack.
4-Methoxy (-OCH₃)Strongly Electron-Donating (Resonance)Increases electron density of the phenyl ring; activates it towards electrophilic substitution.
Amide (-NHCO-)Planar (sp² hybridized N)Can be twisted relative to the phenyl ring, affecting electronic conjugation.

Photochemical Reactivity and Degradation Mechanisms

For instance, the photochemical degradation of acetochlor (B104951), a chloroacetamide herbicide, follows first-order kinetics and begins with dehalogenation. nih.gov Similarly, dichloroacetamide safeners can undergo direct photolysis under simulated sunlight, with half-lives that can be as short as 10 minutes for some derivatives. nih.gov The degradation mechanism can involve the formation of radical intermediates following C-Cl bond homolysis. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, cyclization, or reaction with oxygen and other environmental species. nih.govresearchgate.net The aromatic ring and the methoxy (B1213986) group may also be susceptible to photochemical transformation, although studies on acetochlor suggest the aromatic ring can remain intact during the initial stages of degradation. nih.gov

Catalytic Activation and Deactivation Pathways in Transformations

While detailed studies on catalytic pathways for transformations of this compound are limited, general principles of catalysis for N-aryl acetamides can be applied.

Catalytic Activation: Phase-transfer catalysis (PTC) is an effective method for promoting reactions of related compounds, such as the N-alkylation of amides or the synthesis of aryl glycosides. researchgate.netscilit.com In a typical PTC system, a catalyst like a quaternary ammonium (B1175870) salt transports an aqueous-phase reactant (e.g., a nucleophile) into the organic phase where the acetamide is dissolved, thereby accelerating the reaction rate. princeton.edu For transformations involving the trichloromethyl group, transition metal catalysts, such as copper or ruthenium complexes, are often employed to mediate radical cyclizations and atom transfer reactions. ub.edu

Catalytic Deactivation: Catalyst deactivation is a critical concern in industrial processes and can occur through several mechanisms. youtube.comyoutube.com

Poisoning : This occurs when molecules in the reaction mixture, including reactants, products, or impurities, irreversibly bind to the active sites of the catalyst. youtube.com For metal catalysts, species containing sulfur or certain amines can act as poisons.

Fouling/Coking : The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites. youtube.com This is common in high-temperature reactions involving organic molecules.

Sintering/Aging : High temperatures can cause the loss of active surface area through the agglomeration of metal particles or the collapse of the catalyst's support structure. youtube.com

Leaching : The active catalytic species can dissolve from its support into the reaction medium, leading to a loss of activity.

In the context of this compound transformations, the catalyst could be deactivated by the formation of strong, inactive complexes with the amide nitrogen or by reaction with chloride ions released during substitution reactions. ub.edunih.gov

Applications of 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide in Organic Synthesis and Material Science

Utility as a Precursor for Nitrogen Heterocycles and Complex Amides

Trichloroacetamides are established as versatile precursors for constructing nitrogen-containing heterocyclic compounds. ub.edu The reactivity of the trichloroacetyl group allows for various cyclization strategies. While specific literature detailing the use of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide in heterocycle synthesis is specialized, the general reactivity of N-aryl trichloroacetamides serves as a blueprint for its potential applications. For instance, radical cyclization reactions using reagents like tributyltin hydride (TBTH) can be employed to form new ring systems. ub.edu The N-(4-methoxyphenyl) group can influence the electronic properties and reactivity of the molecule, potentially directing the outcome of such cyclizations.

Furthermore, this compound can be a precursor to more complex amides. The trichloroacetamide (B1219227) group can be transformed or replaced through various chemical reactions. For example, related N-substituted trichloroacetamides have been synthesized from amines and hexachloroacetone, indicating the robust nature of the amide bond and the potential for further functionalization on either the nitrogen or the acyl side under specific conditions. lookchem.com

Employment as a Reagent in Organic Transformations

Beyond its role as a structural precursor, this compound and its analogs can be employed as reagents in organic transformations. The electron-withdrawing nature of the trichloromethyl group activates the amide functionality. For example, in reactions involving N-substituted trichloroacetamides, the CCl3 group can participate in intermolecular interactions that influence the packing and properties of molecular aggregates and catalytic intermediates. nih.gov This suggests a potential role in organocatalysis or as a directing group in more complex transformations. The synthesis of related compounds, such as 2,2,2-trichloro-N-[(4-methoxyphenyl)(4-methyl-1,3-thiazol-2-yl)methyl]acetamide, highlights the core structure's utility in building more elaborate molecules where the trichloroacetamide moiety is retained as a key functional group. chemazone.com

Role in the Synthesis of Functional Monomers and Polymers

A significant application of chloroacetamide derivatives, including the subject compound's structural analog, is in the synthesis of functional monomers for polymer production. researchgate.net The chlorine atoms on the acetyl group are susceptible to nucleophilic substitution, providing a convenient handle for introducing polymerizable functionalities.

A notable example is the synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), a functional monomer. This synthesis is achieved by reacting the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, with sodium methacrylate. researchgate.netresearchgate.net The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) using a phase-transfer catalyst system, such as tetra-n-butylammonium bromide (TBAB, often referred to by the brand name TEBAC) and sodium iodide (NaI), with an inhibitor like hydroquinone (B1673460) to prevent premature polymerization. researchgate.netresearchgate.net

Table 1: Synthesis of MPAEMA Monomer

Reactant 1 Reactant 2 Catalyst/Reagents Solvent Conditions Product Yield

Once synthesized, monomers like MPAEMA can be polymerized to create functional materials. The characterization of both the monomer and the resulting polymer is crucial to understanding their properties. Standard spectroscopic techniques are used to confirm the structure of the synthesized monomer. For MPAEMA, characterization is performed using Fourier-transform infrared spectroscopy (FTIR) as well as proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The resulting polymers or thin films can be characterized by techniques such as UV-Vis spectroscopy and Quartz Crystal Microbalance (QCM). researchgate.net These methods help in understanding the material's optical properties and its behavior in response to external stimuli, which is vital for sensor applications. researchgate.net

Potential in Supramolecular Chemistry and Crystal Engineering

The structure of this compound and its analogs is well-suited for applications in supramolecular chemistry and crystal engineering. The molecule contains multiple sites for non-covalent interactions, such as hydrogen bond donors (N-H) and acceptors (C=O), as well as halogen bond donors (C-Cl) and a π-system (the phenyl ring).

Detailed crystallographic studies on the related compound 2-chloro-N-(4-methoxyphenyl)acetamide reveal how these interactions govern the solid-state assembly. iucr.orgresearchgate.net In its crystal structure, a three-dimensional network is formed through a combination of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, supplemented by C—H⋯π(ring) interactions. iucr.orgresearchgate.net The acetamido group is twisted relative to the plane of the phenyl ring, a common feature in such structures. researchgate.net A Hirshfeld surface analysis, which maps intermolecular contacts, showed that C⋯H/H⋯C interactions make the largest contribution (33.4%) to the crystal packing. iucr.orgresearchgate.net These well-defined, directional interactions allow for the rational design of crystalline materials with specific architectures and properties.

Table 2: Crystal Data for 2-chloro-N-(4-methoxyphenyl)acetamide

Parameter Value
Chemical Formula C₉H₁₀ClNO₂ researchgate.net
Formula Weight (Mr) 199.63 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 10.0939 (5) researchgate.net
b (Å) 9.6423 (5) researchgate.net
c (Å) 10.2799 (5) researchgate.net
β (°) 115.531 (2) researchgate.net
Volume (V) (ų) 902.83 (8) researchgate.net
Z 4 researchgate.net

Data sourced from a crystallographic study on the monochloro analog. researchgate.net

Applications in Analytical Methodologies Beyond Basic Identification

While standard analytical techniques like NMR and FTIR are used for the basic identification and characterization of this compound and its derivatives, these compounds also find use in more advanced analytical applications. researchgate.net

Thin films of polymers derived from the related monomer, MPAEMA, have been used in conjunction with Quartz Crystal Microbalance (QCM) technology to create sensors for volatile organic compounds (VOCs). researchgate.netresearchgate.net The QCM technique measures a change in frequency of a quartz crystal resonator, which is extremely sensitive to changes in mass on its surface. When a thin film of the polymer is coated onto the crystal, its swelling upon exposure to VOCs can be measured with high precision. This allows the system to function as a chemical sensor, demonstrating an analytical application that goes beyond simple structural confirmation. researchgate.net

Future Directions and Emerging Research Avenues for 2,2,2 Trichloro N 4 Methoxyphenyl Acetamide Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While traditional methods for the synthesis of N-arylacetamides are established, future research will likely prioritize the development of more efficient and selective synthetic pathways for 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide. Current synthetic strategies for similar compounds often involve the reaction of an aniline (B41778) with an acyl chloride. researchgate.net Innovations in this area may include the exploration of novel catalytic systems that can operate under milder conditions, reduce reaction times, and minimize the formation of byproducts.

Green chemistry principles are expected to be a significant driver in the development of new synthetic routes. This could involve the use of more environmentally benign solvents and reagents, as well as atom-economical reactions that maximize the incorporation of starting materials into the final product. rsc.org Furthermore, advancements in synthetic methodology may lead to processes with enhanced selectivity, allowing for precise control over the chemical structure and purity of the final compound.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

The application of advanced computational chemistry is set to revolutionize the understanding of this compound at the molecular level. While foundational computational studies like Hirshfeld surface analysis have been applied to related monochloro-analogs to understand intermolecular interactions, future work on the trichloro-derivative is anticipated to be more predictive in nature. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations will likely be employed to model the compound's reactivity, conformational preferences, and interactions with biological targets.

Predictive modeling could be instrumental in identifying potential new applications for the compound. For instance, Quantitative Structure-Activity Relationship (QSAR) studies could correlate the structural features of this compound and its derivatives with their biological activities. chalcogen.rorutgers.edu This in silico approach can guide the rational design of new molecules with enhanced or novel properties, potentially reducing the time and cost associated with traditional laboratory screening. nih.gov

Exploration of New Biological Targets and Mechanistic Insights

While the primary known biological activity of this compound is its herbicidal action through the inhibition of acetohydroxyacid synthase, future research is expected to uncover new biological targets and mechanisms of action. lookchem.com The structural motif of N-arylacetamides is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could exhibit other pharmacological or biological effects. nih.govnih.gov

For example, derivatives of the closely related N-(4-methoxyphenyl)acetamide have been investigated for their antifungal and antibacterial properties. researchgate.netchemjournal.kz This suggests a potential avenue for future research into the antimicrobial applications of this compound. Furthermore, studies on other N-arylacetamides have identified them as potent inhibitors of enzymes such as urease, which is implicated in bacterial infections. royalsocietypublishing.orgnih.govresearchgate.net Future mechanistic studies on this compound could reveal novel biochemical pathways and molecular interactions, opening up possibilities for its use in new therapeutic or agrochemical contexts.

Design and Synthesis of Derivatives with Tunable Properties for Specific Applications

A significant area of future research will be the design and synthesis of derivatives of this compound with tailored properties for specific applications. By systematically modifying the chemical structure of the parent compound, it may be possible to fine-tune its biological activity, selectivity, and physicochemical properties.

For instance, modifications to the aromatic ring or the acetamide (B32628) group could lead to derivatives with enhanced potency against specific weeds or pests, or with a broader spectrum of antimicrobial activity. The synthesis of such derivatives would likely employ modern synthetic methodologies to efficiently generate libraries of new compounds for screening. organic-chemistry.org The overarching goal of this research avenue is to create a portfolio of specialized molecules that can address specific challenges in agriculture, medicine, and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with flow chemistry and automated platforms represents a significant step towards more efficient and scalable production. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency.

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives by enabling high-throughput synthesis and screening. researchgate.net These technologies allow for the rapid generation of a large number of compounds with systematic variations in their chemical structures. synplechem.com The adoption of these advanced manufacturing techniques could significantly reduce the development time for new products based on the this compound scaffold.

Multidisciplinary Research Bridging Organic Chemistry, Biology, and Materials Science

The future of research on this compound will likely be characterized by a multidisciplinary approach that bridges organic chemistry, biology, and materials science. Collaborative efforts between these fields will be essential to fully exploit the potential of this compound and its derivatives.

For example, organic chemists can design and synthesize novel derivatives, which can then be evaluated by biologists for their activity against a range of biological targets. Insights from these biological studies can, in turn, inform the design of the next generation of compounds. Furthermore, materials scientists could explore the incorporation of this compound or its derivatives into new materials, such as polymers or coatings, to impart specific functional properties. This synergistic approach will be crucial for translating fundamental research into practical applications.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions, often starting with nucleophilic substitution or condensation. Key steps include:

  • Step 1: Reacting 4-methoxyaniline with trichloroacetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base catalyst.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Critical Parameters:
    • Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
    • Solvent choice (polar aprotic solvents like DMF improve yields in analogous acetamide syntheses).

Q. Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm; trichloromethyl at δ 4.1–4.3 ppm).
  • IR Spectroscopy: Detect amide C=O stretch (~1650–1680 cm⁻¹) and aryl ether C-O (~1240 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (theoretical m/z: 296.9584 for C₉H₇Cl₃NO₂).

Example NMR Data (Analogous Compound):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
N–H (amide)8.2–8.5Broad singlet
OCH₃ (methoxy)3.78–3.82Singlet

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Optimization: Replace dichloromethane with THF to enhance solubility of intermediates (yield increased by 15% in similar trichloroacetamides).
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate acylation; reported 20% yield improvement in N-aryl acetamide syntheses.
  • Workup Refinement: Use aqueous NaHCO₃ washes to remove unreacted acyl chloride, reducing purification steps.

Data Contradiction Note:
Conflicting reports on trichloroacetyl stability in basic media (e.g., Et₃N vs. pyridine). Resolve via pH-controlled reaction monitoring (pH 7–8 optimal).

Q. What strategies address contradictory bioactivity data in different studies?

Methodological Answer:

  • Comparative Assays: Re-evaluate antimicrobial activity (e.g., MIC assays) under standardized conditions (CLSI guidelines) to resolve discrepancies in reported IC₅₀ values.
  • Structural Analogs: Test derivatives (e.g., 2,2-dichloro or fluoro variants) to isolate the trichloro group’s role in cytotoxicity.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity variations across protein targets (e.g., CYP450 vs. tubulin).

Example Bioactivity Table (Analogous Compounds):

CompoundTargetIC₅₀ (µM)Source
N-(4-Fluorophenyl)-trichloroacetamideCYP3A412.3[15]
N-(4-Methoxyphenyl)-dichloroacetamideTubulin8.7[17]

Q. How to design experiments for assessing environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies: Incubate in buffers (pH 4–10) at 25–50°C; monitor degradation via LC-MS. Trichloro groups hydrolyze faster under alkaline conditions (t₁/₂ = 72h at pH 10).
  • Photolysis: Expose to UV light (254 nm) in aqueous acetonitrile; identify photoproducts (e.g., dechlorinated derivatives) using HRMS.
  • Soil Microcosms: Measure biodegradation in loam soil (OECD 307 guidelines); correlate with microbial community shifts via 16S rRNA sequencing.

Q. What computational approaches predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools: Use GLORY (Gradient-boosted metabolizer) to predict Phase I/II metabolism.
    • Predominant pathways: Hydroxylation at the methoxy group (CYP2C9-mediated) and glutathione conjugation at trichloromethyl.
  • MD Simulations: Simulate binding to hepatic enzymes (e.g., 50 ns runs in GROMACS) to assess metabolite stability.

Predicted Metabolites:

MetaboliteEnzyme ResponsibleToxicity Risk
2,2,2-Trichloro-N-(4-hydroxyphenyl)acetamideCYP2C9High (reactive quinone formation)

Q. How to resolve ambiguities in crystallographic data for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: chloroform/hexane 1:3). Compare with DFT-optimized geometry (B3LYP/6-311+G(d,p)) to validate bond lengths/angles.
  • Dynamic NMR: Analyze restricted rotation of the acetamide group (ΔG‡ > 80 kJ/mol indicates high rotational barrier).

Crystallographic Data (Analog):

ParameterExperimentalCalculated (DFT)
C–O (methoxy)1.36 Å1.34 Å
Cl–C–Cl angle111.2°110.8°

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.